molecular formula C30H42N2O8 B1662343 [(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate CAS No. 73341-72-7

[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Cat. No. B1662343
CAS RN: 73341-72-7
M. Wt: 558.7 g/mol
InChI Key: PLTGBUPHJAKFMA-AKHLCTHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor . It has been used in trials studying the treatment of solid tumor in various cancer as an antitumor agent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes three methoxy groups, a carbamate group, and a bicyclic structure . The InChI code for this compound is provided .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 585.7 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, and stored in a freezer, under -20C .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity : A study by Adams et al. (1990) on the synthesis and antitumor activity of various carbamate derivatives of anthracyclines, including the compound , demonstrated significant efficacy in an L-1210 leukemia test system. This suggests the compound's potential as an antitumor agent (Adams et al., 1990).

Structural Reinforcement in Ligands

  • Structural Reinforcement of Macrocycle Ligands : Research by Wade et al. (1990) on the complex formation of macrocycle ligands, including similar compounds, provided insights into the structural reinforcement and selectivity of ligands for large metal ions. This is relevant in understanding the structural and functional roles of such compounds in various chemical processes (Wade et al., 1990).

Sigma Receptor Ligands

  • Synthesis as Sigma Receptor Ligands : A study by Vangveravong et al. (2006) focused on the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs, including compounds structurally similar to the one , as sigma receptor ligands. These compounds showed high affinity and selectivity for σ2 versus σ1 receptors, highlighting their potential in receptor studies (Vangveravong et al., 2006).

Implications in Enzyme Model Studies

  • Complex Formation and Reactivity : Notni et al. (2008) discussed the complex formation of similar macrocyclic ligands with Zn(II) and CO2, revealing the reactivity of these complexes. This finding is significant in enzyme model studies and helps understand the reaction mechanisms involving Zn-azamacrocycle moieties (Notni et al., 2008).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The compound has been used in trials studying the treatment of solid tumor in various cancer as an antitumor agent . It exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity . Future research may focus on further exploring its potential in cancer treatment.

properties

IUPAC Name

[(4E,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTGBUPHJAKFMA-FOKZELFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C(C(/C=C(\C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C=C(C1OC)C2=O)/C)C)OC(=O)N)/C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

CAS RN

73341-72-7
Record name Macbecin I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Reactant of Route 2
[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Reactant of Route 3
[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Reactant of Route 4
[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Reactant of Route 5
[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Reactant of Route 6
[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.